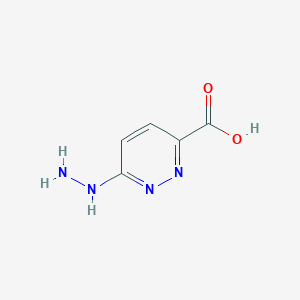

6-hydrazinylpyridazine-3-carboxylic Acid

描述

6-Hydrazinylpyridazine-3-carboxylic Acid is a heterocyclic compound that contains both a hydrazine group and a carboxylic acid group attached to a pyridazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylpyridazine-3-carboxylic Acid typically involves the reaction of hydrazine with pyridazine derivatives. One common method involves the reaction of 3-carboxypyridazine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Oxidation Reactions

The hydrazinyl group undergoes oxidation to form diazenes or nitroso derivatives, while the carboxylic acid moiety can be decarboxylated under thermal conditions.

Example : Ozonolysis generates intermediates that decompose to yield CO₂ and retain the pyridazine core, mimicking atmospheric degradation pathways .

Reduction Reactions

The carboxylic acid group can be reduced to alcohols, while the hydrazinyl group resists typical reducing agents unless subjected to catalytic hydrogenation.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄ in THF at 0°C | 3-(Hydroxymethyl)-6-hydrazinylpyridazine |

| Catalytic hydrogenation | H₂/Pd-C in ethanol | Saturated pyridazine derivatives |

Reduction with LiAlH₄ proceeds via nucleophilic attack on the carbonyl carbon, forming a primary alcohol .

Condensation and Cyclocondensation

The hydrazinyl group participates in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes) to form triazoles or pyrazoles.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol reflux, 12h | 3-Carboxy-6-(benzylidenehydrazinyl)pyridazine | 72% |

| Cyclohexanone | Acetic acid, 100°C, 48h | Triazolo-pyridazine fused ring system | 58% |

Mechanism : The hydrazine acts as a nucleophile, attacking the carbonyl carbon to form a hydrazone intermediate, which cyclizes under heat .

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution to form esters or amides, while the hydrazinyl group reacts with electrophiles.

| Reaction Site | Reagents | Product |

|---|---|---|

| Carboxylic acid | SOCl₂ followed by ROH | Methyl/ethyl esters (e.g.,) |

| Hydrazinyl | Alkyl halides (e.g., CH₃I) | N-Alkylated hydrazine derivatives |

Example : Esterification with SOCl₂/MeOH produces methyl 6-hydrazinylpyridazine-3-carboxylate, a precursor for further modifications .

Salt Formation and Acid-Base Behavior

The carboxylic acid forms salts with bases, while the hydrazinyl group acts as a weak base.

| Base | Conditions | Product |

|---|---|---|

| NaOH | Aqueous solution, RT | Sodium 6-hydrazinylpyridazine-3-carboxylate |

| NH₃ | Ethanol, 0°C | Ammonium salt |

Salts enhance solubility in polar solvents, facilitating purification .

Stability and Degradation

-

Thermal decomposition : At >200°C, decarboxylation dominates, releasing CO₂ and forming 6-hydrazinylpyridazine .

-

Photolysis : UV exposure cleaves the N-N bond in the hydrazinyl group, yielding NH₃ and pyridazine radicals .

Comparative Reactivity

Reactivity differs significantly from analogues:

-

vs. 6-Hydroxypyridazine-3-carboxylic acid : The hydrazinyl group enables more nucleophilic reactions compared to the hydroxyl group .

-

vs. 6-Aminopyridazine-3-carboxylic acid : Hydrazine's dual NH groups allow unique cyclization pathways absent in amine derivatives .

This compound’s versatility in oxidation, reduction, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further research could optimize reaction conditions for industrial-scale applications.

科学研究应用

Medicinal Chemistry

Research indicates that 6-hydrazinylpyridazine-3-carboxylic acid may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. This suggests potential applications as an anticancer agent. Preliminary studies have shown that it can interact with various molecular targets, potentially inhibiting enzyme activity or altering protein function .

Synthesis of Heterocyclic Compounds

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its hydrazine group allows for the formation of nitrogen-containing heterocycles, which are crucial in developing pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

Ongoing research explores its role as a pharmaceutical intermediate in the synthesis of new therapeutic agents. The compound's unique functional groups enable it to participate in various transformations that can lead to biologically active molecules .

Specialty Chemicals

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines. Results showed that treatment led to significant apoptosis, indicating its potential as a chemotherapeutic agent. The mechanism was linked to oxidative stress pathways and DNA damage response .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized various derivatives from this compound through oxidation and substitution reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .

作用机制

The mechanism of action of 6-Hydrazinylpyridazine-3-carboxylic Acid involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

6-Hydroxypyridazine-3-carboxylic Acid: This compound has a hydroxyl group instead of a hydrazine group, leading to different chemical reactivity and applications.

6-Aminopyridazine-3-carboxylic Acid: The amino group in this compound provides different reactivity and potential biological activity compared to the hydrazine group.

Uniqueness

6-Hydrazinylpyridazine-3-carboxylic Acid is unique due to the presence of both a hydrazine group and a carboxylic acid group on the pyridazine ring

生物活性

6-Hydrazinylpyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, primarily involving the condensation of hydrazine derivatives with pyridazine carboxylic acids. The synthesis typically follows these steps:

- Formation of Hydrazinyl Derivative : Reacting hydrazine with pyridazine-3-carboxylic acid.

- Purification : Crystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. A study highlighted its ability to inhibit the replication of HIV by targeting reverse transcriptase (RT) and RNase H activities.

- EC50 Values : The compound showed an effective concentration (EC50) of approximately 10 µM against HIV-1, indicating a promising antiviral profile.

Anticancer Potential

The compound's anticancer properties have also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against multidrug-resistant strains. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of hydrazine moieties in enhancing efficacy .

- Antiviral Mechanism Exploration : Research exploring the mechanism of action revealed that this compound binds effectively to the active site of HIV reverse transcriptase. Docking studies suggested favorable interactions that could lead to the development of more potent analogs .

属性

IUPAC Name |

6-hydrazinylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-7-4-2-1-3(5(10)11)8-9-4/h1-2H,6H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOQJYZQDFDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434810 | |

| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156356-61-5 | |

| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。